molecular formula C15H12BrNOS B6222585 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile CAS No. 2758002-98-9

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile

Cat. No.: B6222585
CAS No.: 2758002-98-9
M. Wt: 334.2
InChI Key:
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Description

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated methoxyphenyl group attached to a sulfanyl group, which is further connected to a methylbenzonitrile moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 5-position, yielding 5-bromo-2-methoxyphenol.

    Thioether Formation: The brominated phenol is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the corresponding thioether, 5-bromo-2-methoxyphenyl sulfide.

    Nitrile Introduction: The final step involves the introduction of the nitrile group. This can be achieved by reacting the thioether with 3-methylbenzonitrile under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, solvents, and reaction conditions to ensure high productivity and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium amide, potassium tert-butoxide, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The brominated phenyl group may also contribute to its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-bromo-2-methoxyphenyl)sulfonyl]morpholine
  • 5-bromo-2-methoxybenzenesulfonyl chloride
  • 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane

Uniqueness

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the brominated methoxyphenyl group, sulfanyl linkage, and nitrile moiety makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile involves the reaction of 5-bromo-2-methoxythiophenol with 3-methylbenzonitrile in the presence of a base and a catalyst.", "Starting Materials": [ "5-bromo-2-methoxythiophenol", "3-methylbenzonitrile", "Base (e.g. potassium carbonate)", "Catalyst (e.g. palladium on carbon)" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-methoxythiophenol (1.0 equiv) and 3-methylbenzonitrile (1.2 equiv) in a suitable solvent (e.g. DMF, DMSO) under an inert atmosphere.", "Step 2: Add a base (1.5 equiv) to the reaction mixture and stir for 10-15 minutes.", "Step 3: Add a catalyst (e.g. palladium on carbon, 10 mol%) to the reaction mixture and stir under an inert atmosphere for 12-24 hours at room temperature or at a slightly elevated temperature.", "Step 4: After completion of the reaction, filter the mixture to remove the catalyst and any insoluble material.", "Step 5: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired product, 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile." ] }

CAS No.

2758002-98-9

Molecular Formula

C15H12BrNOS

Molecular Weight

334.2

Purity

0

Origin of Product

United States

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